2-Bromo-3-phenylpyridine
Overview
Description
2-Bromo-3-phenylpyridine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. While the provided abstracts do not directly discuss 2-bromo-3-phenylpyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related bromopyridine compounds, which can be extrapolated to understand 2-bromo-3-phenylpyridine.
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods, including direct bromination, Stille coupling, and halogen dance reactions. For instance, 5-bromo-2,2'-bipyridine and its derivatives were synthesized using Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Similarly, direct bromination of bipyridine hydrobromide salt was used to obtain 5-bromo-2,2'-bipyridine . These methods could potentially be adapted for the synthesis of 2-bromo-3-phenylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional theory (DFT) methods. For example, 3-amino-2-bromopyridine and 4-amino-2-bromopyridine were analyzed to determine their molecular structure and vibrational frequencies, which were compared with experimental spectra . These computational methods could be applied to 2-bromo-3-phenylpyridine to predict its structure and vibrational properties.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in multicomponent chemistry. For instance, 2-bromo-6-isocyanopyridine was identified as an optimal reagent for multicomponent reactions due to its stability and synthetic efficiency . The reactivity of bromopyridines in cross-coupling reactions has also been demonstrated, such as the coupling of 3-bromopyridine with sulfonamides . These findings suggest that 2-bromo-3-phenylpyridine could participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure. The presence of bromine can affect the compound's reactivity, boiling point, and solubility. For example, the crystal packing and intermolecular interactions of brominated antipyrine derivatives were studied, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure . These properties are crucial for understanding the behavior of 2-bromo-3-phenylpyridine in different environments and reactions.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of insecticides .
Summary of the Application
2-Bromo-3-phenylpyridine derivatives have been found to have high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . These pests have developed resistance to many insecticides, necessitating the development of new compounds .
Methods of Application or Experimental Procedures
A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .
Results or Outcomes
The insecticidal activity of the compounds was analyzed using the leaf dipping method . The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .
Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry , specifically in the development of kinase inhibitors .
Summary of the Application
2-Bromo-3-phenylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential therapeutic agents for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
Methods of Application or Experimental Procedures
An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
Results or Outcomes
The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .
Synthesis of Pyridinium Salts
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of pyridinium salts .
Summary of the Application
2-Bromo-3-phenylpyridine can be used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of pyridinium salts using 2-Bromo-3-phenylpyridine are not detailed in the source .
Results or Outcomes
Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their applications in materials science and biological issues related to gene delivery .
Synthesis of Fluorinated Pyridines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated pyridines .
Summary of the Application
2-Bromo-3-phenylpyridine can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are important in the pharmaceutical industry due to their unique properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of fluorinated pyridines using 2-Bromo-3-phenylpyridine are not detailed in the source .
Results or Outcomes
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPWFSMVGPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376466 | |
Record name | 2-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpyridine | |
CAS RN |
32864-29-2 | |
Record name | 2-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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